
1-sec-Butyl-piperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-sec-Butyl-piperazine dihydrochloride is a chemical compound with the molecular formula C8H18N2•2HCl and a molecular weight of 215.16 . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is primarily used in biochemical research, particularly in the field of proteomics .
Métodos De Preparación
The synthesis of 1-sec-Butyl-piperazine dihydrochloride typically involves the alkylation of piperazine with sec-butyl halides under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution . The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
1-sec-Butyl-piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydride, and acids like hydrochloric acid. Major products formed from these reactions include N-alkylated or N-acylated piperazine derivatives .
Aplicaciones Científicas De Investigación
1-sec-Butyl-piperazine dihydrochloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-sec-Butyl-piperazine dihydrochloride involves its interaction with various molecular targets, primarily through its nitrogen atoms. These nitrogen atoms can form hydrogen bonds with biological molecules, influencing their structure and function. In medicinal chemistry, the piperazine ring is known to interact with neurotransmitter receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
1-sec-Butyl-piperazine dihydrochloride can be compared with other piperazine derivatives such as:
1-Methylpiperazine: Similar in structure but with a methyl group instead of a sec-butyl group.
1-Ethylpiperazine: Contains an ethyl group instead of a sec-butyl group.
1-Phenylpiperazine: Has a phenyl group, which significantly alters its chemical properties and applications.
The uniqueness of this compound lies in its sec-butyl group, which provides distinct steric and electronic properties, making it suitable for specific applications in drug development and biochemical research .
Propiedades
IUPAC Name |
1-butan-2-ylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-3-8(2)10-6-4-9-5-7-10;;/h8-9H,3-7H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQUEMODCDKZGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCNCC1.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
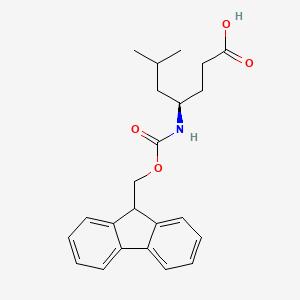

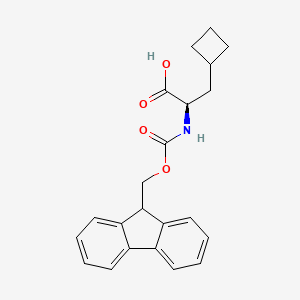
![Fmoc-(2S,5S)-5-amino-1,2,4,5,6,7-hexahydroazepino[3,2,1-Hi]indole-4-one-2-carboxylic acid](/img/structure/B1334019.png)
![(3aR,5S,6R,6aS)-5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-hydroxy-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxole-3a-carboxylic acid](/img/structure/B1334020.png)

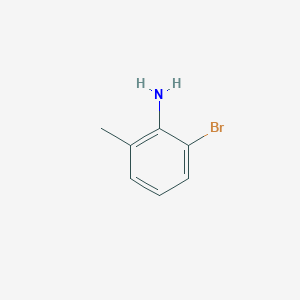


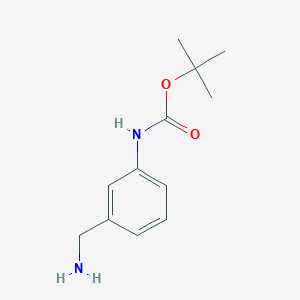
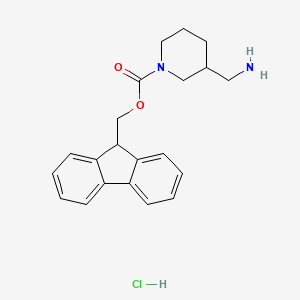
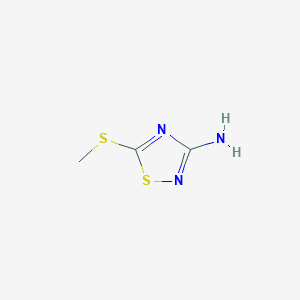
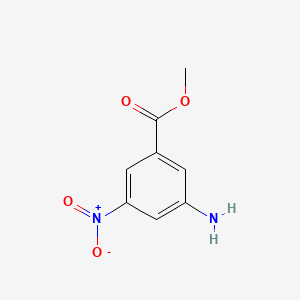
![2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid](/img/structure/B1334040.png)
